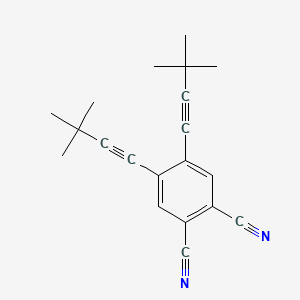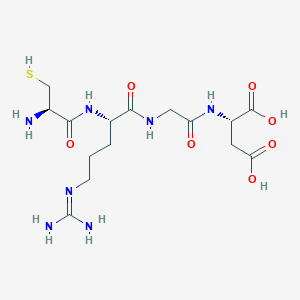![molecular formula C10H22N4O4 B12566503 Ethanediamide, N,N'-bis[2-[(2-hydroxyethyl)amino]ethyl]- CAS No. 192313-54-5](/img/structure/B12566503.png)
Ethanediamide, N,N'-bis[2-[(2-hydroxyethyl)amino]ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanediamide, N,N’-bis[2-[(2-hydroxyethyl)amino]ethyl]-, also known as N,N’-bis(2-hydroxyethyl)ethylenediamine, is an organic compound with the molecular formula C6H16N2O2. It is a colorless liquid that is soluble in water and various organic solvents. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethanediamide, N,N’-bis[2-[(2-hydroxyethyl)amino]ethyl]- can be synthesized through the reaction of ethylenediamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
H2NCH2CH2NH2 + 2(CH2CH2O) → H2NCH2CH2N(CH2CH2OH)2
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where ethylenediamine and ethylene oxide are reacted under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanediamide, N,N’-bis[2-[(2-hydroxyethyl)amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides.
Reduction: It can be reduced to form simpler amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides (R-X) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of oxamides.
Reduction: Formation of ethylenediamine and other simpler amines.
Substitution: Formation of substituted ethylenediamine derivatives.
Applications De Recherche Scientifique
Ethanediamide, N,N’-bis[2-[(2-hydroxyethyl)amino]ethyl]- is used in various scientific research applications, including:
Chemistry: As a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Used in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a chelating agent.
Industry: Used in the production of polymers, resins, and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of ethanediamide, N,N’-bis[2-[(2-hydroxyethyl)amino]ethyl]- involves its ability to form stable complexes with metal ions. This property makes it useful as a chelating agent, where it binds to metal ions and prevents them from participating in unwanted chemical reactions. The compound’s hydroxyl and amine groups play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(2-hydroxyethyl)oxamide: Similar in structure but with different functional groups.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Contains additional hydroxyl groups.
Ethylenediamine-N,N’-diacetic acid: Contains carboxyl groups instead of hydroxyl groups.
Uniqueness
Ethanediamide, N,N’-bis[2-[(2-hydroxyethyl)amino]ethyl]- is unique due to its specific combination of hydroxyl and amine groups, which provide it with distinct chemical reactivity and binding properties. This makes it particularly useful in applications requiring strong and specific metal ion binding.
Propriétés
Numéro CAS |
192313-54-5 |
|---|---|
Formule moléculaire |
C10H22N4O4 |
Poids moléculaire |
262.31 g/mol |
Nom IUPAC |
N,N'-bis[2-(2-hydroxyethylamino)ethyl]oxamide |
InChI |
InChI=1S/C10H22N4O4/c15-7-5-11-1-3-13-9(17)10(18)14-4-2-12-6-8-16/h11-12,15-16H,1-8H2,(H,13,17)(H,14,18) |
Clé InChI |
KTMOZIWLEVGBED-UHFFFAOYSA-N |
SMILES canonique |
C(CNC(=O)C(=O)NCCNCCO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine](/img/structure/B12566434.png)

![2,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B12566442.png)


![2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester](/img/structure/B12566452.png)

![(Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B12566470.png)



